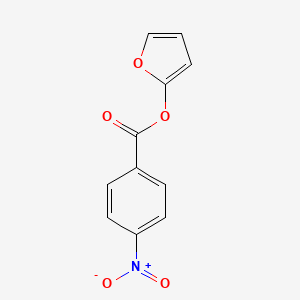

Furan-2-yl 4-nitrobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

5454-64-8 |

|---|---|

Molecular Formula |

C11H7NO5 |

Molecular Weight |

233.18 g/mol |

IUPAC Name |

furan-2-yl 4-nitrobenzoate |

InChI |

InChI=1S/C11H7NO5/c13-11(17-10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7H |

InChI Key |

WAMZEQZVDOMZFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Furan 2 Yl 4 Nitrobenzoate and Its Analogues

Esterification Strategies for the Formation of the Nitrobenzoate Moiety

The crucial step in the synthesis of Furan-2-yl 4-nitrobenzoate (B1230335) is the formation of the ester linkage. This can be achieved through several effective methods, including direct esterification, the use of activated carboxylic acid derivatives, and the application of catalysis to enhance reaction efficiency.

Direct Esterification Approaches

Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of Furan-2-yl 4-nitrobenzoate synthesis, this would entail the reaction of 4-nitrobenzoic acid with a furan-2-yl alcohol, such as furfuryl alcohol.

The reaction is typically carried out by heating the reactants in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The equilibrium nature of the Fischer esterification often requires the removal of water to drive the reaction towards the product side, which can be accomplished by azeotropic distillation. While this method is straightforward, the acidic conditions and elevated temperatures can be problematic for sensitive substrates like furfuryl alcohol, which is known to be susceptible to polymerization under strong acid catalysis. acs.org Careful control of reaction conditions is therefore paramount to achieving good yields.

Coupling Reactions Utilizing Activated 4-Nitrobenzoic Acid Derivatives

To circumvent the harsh conditions of direct acid-catalyzed esterification, a milder and often more efficient approach is the use of activated derivatives of 4-nitrobenzoic acid. The most common activated derivative is 4-nitrobenzoyl chloride.

The reaction of 4-nitrobenzoyl chloride with a furan-2-yl alcohol, such as furfuryl alcohol, is a well-established method for forming the ester bond. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This method, a variation of the Schotten-Baumann reaction, is generally high-yielding and proceeds under mild conditions, making it suitable for substrates that are sensitive to strong acids.

Another approach involves the in-situ activation of 4-nitrobenzoic acid using coupling reagents. The Steglich esterification, for example, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is known for its mild reaction conditions (often at room temperature) and is particularly effective for the esterification of sterically hindered alcohols or acid-sensitive substrates.

The Mitsunobu reaction offers another powerful tool for the synthesis of esters under mild, neutral conditions. This reaction involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate anion of 4-nitrobenzoic acid. A key advantage of the Mitsunobu reaction is that it typically proceeds with an inversion of stereochemistry at the alcohol's chiral center, which is a significant consideration in the synthesis of chiral analogues.

Role of Catalysis in Ester Bond Formation

Catalysis plays a pivotal role in the efficient formation of the ester bond in this compound. In direct esterification, acid catalysts protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

In reactions involving acyl chlorides, the base not only neutralizes the HCl byproduct but can also act as a nucleophilic catalyst. For instance, DMAP is a highly effective acylation catalyst that functions by forming a reactive N-acylpyridinium intermediate with the acyl chloride, which is then more readily attacked by the alcohol.

Enzymatic catalysis, employing lipases, has emerged as a green and highly selective alternative for ester synthesis. Lipases can catalyze esterification under mild conditions, often with high chemo-, regio-, and enantioselectivity. The use of a lipase (B570770) could potentially offer a sustainable route to this compound, avoiding the use of harsh reagents and minimizing side reactions.

Synthetic Routes Involving Furan-2-yl Precursors

An alternative strategic approach to the synthesis of this compound and its analogues focuses on the modification of furan-containing molecules that already possess a suitable functional group for transformation into the desired ester.

Derivatization of Furan-2-yl Alcohols or Related Furanic Scaffolds

The most direct method in this category is the esterification of commercially available or synthetically prepared furan-2-yl alcohols. Furfuryl alcohol is a readily available starting material that can be directly used in the esterification reactions described in section 2.1. Substituted furfuryl alcohols can also be employed to generate a library of this compound analogues with varying substitution patterns on the furan (B31954) ring.

The synthesis of substituted furan-2-yl alcohols can be achieved through various methods, including the reduction of the corresponding furan-2-carboxaldehydes or furan-2-carboxylic acid esters. For example, 5-substituted furfurals can be reduced to the corresponding 5-substituted furfuryl alcohols, which can then be esterified with 4-nitrobenzoic acid or its derivatives.

Functional Group Interconversion Strategies on Furan Moieties

In some instances, a furan derivative bearing a different functional group at the 2-position may be a more accessible starting material. Functional group interconversion strategies can then be employed to introduce the required hydroxymethyl group for subsequent esterification.

For example, a furan-2-carboxylic acid could be reduced to the corresponding furfuryl alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). Similarly, a furan-2-carboxaldehyde can be reduced to the alcohol using a milder reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Halogenated furan derivatives, such as 2-bromofuran, can also serve as precursors. Through a metal-halogen exchange followed by reaction with an electrophile like formaldehyde, a hydroxymethyl group can be introduced onto the furan ring. These multi-step sequences provide access to a wider range of substituted furan-2-yl precursors for the synthesis of diverse this compound analogues.

Data Tables

Table 1: Comparison of Esterification Methods for this compound Synthesis

| Method | Reagents | Catalyst/Promoter | Typical Conditions | Advantages | Disadvantages |

| Direct (Fischer) Esterification | 4-Nitrobenzoic acid, Furfuryl alcohol | H₂SO₄ or TsOH | Heat, removal of water | Inexpensive reagents | Harsh conditions, potential for substrate decomposition |

| Acyl Chloride Method | 4-Nitrobenzoyl chloride, Furfuryl alcohol | Pyridine or Et₃N | Room temperature or mild heating | High yields, mild conditions | Requires preparation of acyl chloride |

| Steglich Esterification | 4-Nitrobenzoic acid, Furfuryl alcohol | DCC, DMAP (catalytic) | Room temperature | Very mild conditions, good for sensitive substrates | DCC byproduct can be difficult to remove |

| Mitsunobu Reaction | 4-Nitrobenzoic acid, Furfuryl alcohol | PPh₃, DEAD or DIAD | Low temperature to room temperature | Mild, neutral conditions, stereochemical inversion | Stoichiometric amounts of reagents, byproduct removal |

Table 2: Key Furan-2-yl Precursors and Their Transformation to Furan-2-yl Alcohols

| Precursor | Functional Group | Transformation Reaction | Typical Reagents |

| Furfural | Aldehyde | Reduction | NaBH₄, H₂/Catalyst |

| Furan-2-carboxylic acid | Carboxylic Acid | Reduction | LiAlH₄, BH₃·THF |

| 2-Bromofuran | Halogen | Halogen-metal exchange and formylation | n-BuLi, then Formaldehyde |

Preparation of this compound via Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular diversity. While a direct multi-component synthesis of the simple ester this compound is not extensively documented, the principles of MCRs can be applied to construct highly substituted furan-2-carboxylate (B1237412) analogues.

One conceptual approach involves a three-component reaction that assembles the furan ring with a precursor to the carboxylate group at the 2-position. For instance, a reaction between an aldehyde, a β-ketoester, and an isocyanide could potentially yield a densely functionalized furan. In a hypothetical MCR for an analogue, one could envision the reaction of a glyoxal (B1671930) derivative, a 1,3-dicarbonyl compound, and a source of the furan's C2 and C3 atoms to build the core structure.

Research in the field has demonstrated the utility of MCRs for synthesizing various furan derivatives. For example, a one-pot reaction for the synthesis of 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl) ethan-1-one derivatives has been developed by combining arylglyoxals, acetylacetone, and a phenol (B47542) derivative. tubitak.gov.tr Similarly, other MCRs have been employed to produce furan-2(5H)-one derivatives. researchgate.net These established methods for creating substituted furan rings highlight the potential for designing a novel MCR to produce precursors for this compound analogues.

A hypothetical MCR for a Furan-2-carboxylate scaffold could proceed as follows:

| Component A | Component B | Component C | Catalyst/Conditions | Product Type |

| Arylglyoxal | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Isocyanide | Lewis Acid | Highly substituted furan-2,3-dicarboxylate derivative |

This table illustrates a general strategy where the core furan ring is assembled with the necessary functional groups in a single step. Subsequent transformation of the resulting polysubstituted furan would be required to yield the final target analogue.

Stereoselective Synthesis of this compound Derivatives

While this compound itself is an achiral molecule, the synthesis of its chiral derivatives, which may have important applications in pharmacology and materials science, requires stereoselective methods. These methods are broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is typically achieved by introducing a new stereocenter under the influence of an existing one within the molecule or a chiral auxiliary. For the synthesis of chiral derivatives of this compound, a diastereoselective strategy could involve the reaction of a chiral furan precursor or the introduction of chirality during the formation of the furan ring.

An example of a diastereoselective approach can be found in the synthesis of spiroketals from furan derivatives, where the stereochemistry of the final spiro carbon is controlled by existing chiral centers in the starting material. thieme-connect.com In a similar vein, a diastereoselective multicomponent reaction has been used to obtain highly substituted cyclopenta[c]furan derivatives. researchgate.net

The following table summarizes research findings on diastereoselective synthesis relevant to furan derivatives:

| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Yield |

| Spiroketalization | Furan-containing amide with a chiral auxiliary | Camphorsulfonic acid | >95:5 | Good |

| [3+2] Annulation | Enamines and other precursors | Indium catalyst | Stereodefined | High |

These examples demonstrate that high levels of diastereoselectivity can be achieved in the synthesis of complex furan-containing molecules, providing a framework for the development of methods for chiral this compound derivatives.

Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image, a crucial aspect of modern drug development. This is typically accomplished using chiral catalysts or reagents. For analogues of this compound, an enantioselective approach could introduce chirality either by an asymmetric reaction on a prochiral furan substrate or by an asymmetric construction of the furan ring itself.

Significant progress has been made in the enantioselective synthesis of chiral furan derivatives. For instance, an organocatalytic method has been developed for the asymmetric synthesis of 2,3-furan fused carbocycles, achieving excellent enantioselectivities. researchgate.net This reaction involves the addition of β-ketoesters to 2-(1-alkynyl)-2-alkene-1-ones catalyzed by cinchona alkaloids. Another notable example is the copper(II)-catalyzed cycloisomerization-indole addition reaction to produce highly substituted furans with high enantiomeric excess. semanticscholar.org

The table below presents key findings in the enantioselective synthesis of furan derivatives:

| Reaction Type | Substrates | Catalyst System | Enantiomeric Excess (ee) | Yield |

| Asymmetric [4+3] Cycloaddition | Furan derivatives and oxyallyl cations | Chiral Lewis Acid | Up to 99% | High |

| Asymmetric addition/cycloisomerization | β-ketoesters and 2-(1-alkynyl)-2-alkene-1-ones | Cinchona alkaloids | 72-99% | 25-90% |

| Cycloisomerization/Indole Addition | 2-(1-alkynyl)-2-alkene-1-ones and indoles | Copper(II)-chiral phosphate | High | Good |

These methodologies provide a strong foundation for the future development of enantioselective syntheses of advanced, chiral analogues of this compound.

Mechanistic Investigations and Reactivity Profiles of Furan 2 Yl 4 Nitrobenzoate

Elucidation of Reaction Mechanisms Involving the Furan-2-yl Ester Linkage

The ester linkage in Furan-2-yl 4-nitrobenzoate (B1230335) is a key functional group that dictates its reactivity. Understanding the mechanisms by which this bond is cleaved is fundamental to predicting its behavior in chemical transformations. These mechanisms are primarily governed by nucleophilic attack on the carbonyl carbon of the ester.

Nucleophilic substitution reactions involving the furan-2-yl ester are central to its chemistry, particularly in the context of furanoside systems where such esters act as leaving groups. The reaction is often initiated by a Lewis acid, which activates the ester for substitution. nih.govacs.org The process typically proceeds through the formation of a highly reactive oxocarbenium ion intermediate. nih.govacs.org This intermediate is generated upon the departure of the 4-nitrobenzoate group.

The general pathway can be summarized as:

Activation: A Lewis acid coordinates to the ester oxygen, making the 4-nitrobenzoate group a better leaving group.

Formation of Oxocarbenium Ion: The activated 4-nitrobenzoate group departs, leading to the formation of a planar, resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the oxocarbenium ion. The stereochemical outcome of this attack is highly dependent on the structure of the substrate and the reaction conditions. nih.govacs.org

This pathway is common in glycosylation reactions of furanoside derivatives, where a broad range of nucleophiles, including allylsilanes, enol ethers, and various carbon, sulfur, and nitrogen donors, can be employed. acs.org

The hydrolysis of Furan-2-yl 4-nitrobenzoate involves the cleavage of the ester bond by water. The mechanism and rate of this degradation are highly dependent on the pH of the medium. Like other esters, it can undergo hydrolysis through different catalytic pathways, including uncatalyzed, acid-catalyzed, and base-catalyzed (saponification) mechanisms. nih.gov

Neutral Conditions: Under neutral conditions, the primary mechanism is the attack of a water molecule on the carbonyl carbon. This process is generally slow. nih.gov

Acidic Conditions: In the presence of acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by a water molecule.

Alkaline Conditions: Under alkaline conditions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is typically the fastest pathway for ester hydrolysis. nih.gov The subsequent collapse of this intermediate expels the furan-2-olate anion, which is then protonated, and yields the 4-nitrobenzoate salt.

Kinetic studies of ester hydrolysis typically monitor the reaction rate under controlled pH and temperature. nih.govnih.gov The stability of esters like this compound is expected to decrease as the pH increases from neutral to alkaline. nih.gov

| pH | Condition | Predominant Mechanism | Relative Rate Constant (k_obs) |

|---|---|---|---|

| 4.0 | Acidic | Acid-Catalyzed | Slow |

| 7.0 | Neutral | Neutral Hydrolysis | Very Slow |

| 9.0 | Alkaline | Base-Catalyzed | Moderate |

| 11.0 | Strongly Alkaline | Base-Catalyzed | Fast |

Stereochemical Outcomes in Transformations of this compound

In transformations involving chiral centers, such as those in furanoside derivatives, controlling the stereochemical outcome is of paramount importance. The this compound moiety plays a significant role in directing the stereoselectivity of substitution reactions.

Nucleophilic substitution reactions at the anomeric carbon of furanosyl acetals bearing a C-2 acyloxy group, such as 4-nitrobenzoate, can be highly diastereoselective. acs.org The stereochemical outcome is determined by the nature of the intermediates formed during the reaction. acs.org High 1,2-trans stereoselectivity is often achieved in these reactions. acs.org This selectivity is guided by the participation of the neighboring C-2 acyloxy group. acs.org The reaction involves both oxocarbenium ions and cyclic dioxolenium ions as key reactive intermediates that dictate the stereochemistry of the final product. acs.org

The electronic properties of the substituent on the benzoate (B1203000) group have a profound effect on stereocontrol. The 4-nitrobenzoate group, being strongly electron-withdrawing due to the nitro (-NO₂) substituent, plays a crucial role. acs.org Research has shown that using a less electron-donating p-nitrobenzoyloxy group at the C-2 position of a furanosyl acetal leads to higher 1,2-trans selectivity compared to its analogue with a more electron-donating benzoyloxy group. acs.org

The electron-withdrawing nature of the 4-nitrobenzoate group destabilizes the formation of a potential cis-dioxolenium ion intermediate. acs.org This destabilization makes the intermediate more reactive and leads to a more selective reaction pathway, favoring the formation of the 1,2-trans product. acs.org

| C-2 Ester Group | Electronic Nature | Nucleophile | Product Diastereomeric Ratio (1,2-trans:1,2-cis) |

|---|---|---|---|

| Benzoyloxy | More Electron-Donating | Allyltrimethylsilane | 90:10 |

| 4-Nitrobenzoyloxy | Less Electron-Donating | Allyltrimethylsilane | >95:5 |

| Benzoyloxy | More Electron-Donating | Silyl Enol Ether | 85:15 |

| 4-Nitrobenzoyloxy | Less Electron-Donating | Silyl Enol Ether | 94:6 |

Neighboring-group participation (NGP) is a critical mechanistic feature that explains the high stereoselectivity observed in reactions of substrates like this compound, particularly in furanosyl systems. acs.org NGP is defined as the intramolecular interaction of a substituent with the reaction center. scribd.comlibretexts.org

Computational and experimental studies have confirmed that the less electron-donating p-nitrobenzoyloxy group at C-2 results in a less stabilized, and therefore more reactive, cis-dioxolenium ion intermediate, which enhances the 1,2-trans selectivity. acs.org This participation by the C-2-acyloxy group is a powerful strategy to guide the stereoselectivity of acetal substitutions in furanosyl systems. acs.org

Reactions of the Furan (B31954) Ring in this compound

The reactivity of the furan ring in this compound is dictated by its aromatic character, the electron-donating nature of the endocyclic oxygen atom, and the strong electron-withdrawing effect of the 4-nitrobenzoate substituent at the C2 position. This substituent significantly modulates the typical reactivity of furan, influencing its participation in cycloaddition reactions, electrophilic substitutions, and nucleophilic attacks.

Cycloaddition Reactions (e.g., Diels-Alder)

Furan and its derivatives are well-known dienes for the Diels-Alder, or [4+2] cycloaddition, reaction. mdpi.com However, the aromaticity of the furan ring leads to a lower reactivity compared to non-aromatic dienes, and the reactions are often reversible. rsc.org The reactivity of the furan ring as a diene is highly sensitive to the electronic nature of its substituents.

In the case of this compound, the ester group at the C2 position is strongly electron-withdrawing. Electron-withdrawing groups decrease the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. Since a typical Diels-Alder reaction involves the interaction between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), this lowering of the HOMO energy reduces the furan's reactivity toward common, electron-poor dienophiles. nih.gov Consequently, this compound is expected to be a relatively unreactive diene in normal-electron-demand Diels-Alder reactions.

Despite this deactivation, studies on related furan derivatives, such as 2-furoic acids and their esters, have shown that they can undergo Diels-Alder reactions, particularly with highly reactive dienophiles like maleimides. nih.gov The reaction conditions can be crucial; for instance, conducting the reaction in water can lead to a significant rate enhancement. nih.gov While specific data for this compound is not prevalent, the general reactivity trend for electron-poor furans is summarized in the table below.

| Furan Derivative | Substituent at C2 | Electronic Effect | Expected Diels-Alder Reactivity (as Diene) |

|---|---|---|---|

| Furan | -H | Neutral | Moderate |

| 2-Methylfuran | -CH₃ | Electron-Donating | Increased |

| This compound | -C(O)O-C₆H₄-NO₂ | Electron-Withdrawing | Decreased |

Electrophilic Aromatic Substitution Patterns

Furan is a π-electron-rich heterocycle, making it significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). pharmaguideline.com The oxygen heteroatom directs electrophilic attack preferentially to the adjacent α-positions (C2 and C5) due to the superior stabilization of the resulting carbocation intermediate (Wheland intermediate). masterorganicchemistry.comuci.edu

In this compound, the C2 position is already substituted. The 4-nitrobenzoate group is deactivating due to its electron-withdrawing nature, which reduces the nucleophilicity of the furan ring and slows the rate of EAS compared to unsubstituted furan. Despite this deactivation, any subsequent electrophilic substitution is strongly directed to the C5 position. Attack at C5 allows for resonance stabilization of the positive charge in the intermediate by the ring oxygen, a pathway not available for attack at C3 or C4.

Common EAS reactions and their expected outcomes for this compound are outlined below:

Nitration : Using a mild nitrating agent like acetyl nitrate at low temperatures would be necessary to avoid degradation of the furan ring. The expected product is 5-nitro-furan-2-yl 4-nitrobenzoate. pharmaguideline.com

Halogenation : Milder conditions, such as using dioxane-bromine complex at low temperatures, would be required to achieve monohalogenation, yielding 5-bromo-furan-2-yl 4-nitrobenzoate. pharmaguideline.com

Friedel-Crafts Reactions : Furan is generally too reactive and prone to polymerization under the strong Lewis acid conditions of Friedel-Crafts reactions. The deactivating ester group might mitigate this, but these reactions are generally not effective. libretexts.org

| Reaction | Electrophile (E⁺) | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 5-Nitro-furan-2-yl 4-nitrobenzoate |

| Bromination | Br⁺ | 5-Bromo-furan-2-yl 4-nitrobenzoate |

| Sulfonation | SO₃ | 5-(4-Nitrobenzoyloxy)furan-2-sulfonic acid |

Nucleophilic Additions and Conjugate Additions

The furan ring itself is electron-rich and generally resistant to nucleophilic attack unless activated by very strong electron-withdrawing groups directly on the ring. However, the presence of the 4-nitrobenzoate group at the C2 position introduces a different mode of reactivity. The ester linkage makes the C2 carbon susceptible to nucleophilic attack, not on the ring itself, but in a substitution reaction where the furoate moiety would act as a leaving group.

More relevant is the reactivity of related furanosyl systems, where a C2-acyloxy group can participate in nucleophilic substitution reactions. Computational studies on C-2-p-(nitrobenzoyloxy) furanosyl acetal cations show that the 4-nitrobenzoate group can act as a leaving group. researchgate.net The reaction can proceed through the formation of a dioxolenium ion intermediate, which is then attacked by a nucleophile. researchgate.net This indicates that the C2-O bond in this compound can be cleaved by nucleophiles, especially if the furan ring is part of a system that can stabilize a positive charge at the C2 position.

Reactivity of the Nitro Group on the Benzoate Moiety

Reductive Transformations

The aromatic nitro group is readily reduced to a variety of other functional groups, most commonly an amino group (-NH₂). This transformation is a cornerstone of synthetic chemistry, providing access to anilines which are versatile intermediates. Several methods can be employed for the reduction of the nitro group in this compound, with the primary challenge being the preservation of the labile ester linkage and the furan ring.

Common reduction methods include:

Catalytic Hydrogenation : This is a clean and efficient method. Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) in a suitable solvent like ethanol or ethyl acetate typically reduces the nitro group without affecting the ester. sciencemadness.orggoogleapis.com

Metal/Acid Reduction : Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are effective for nitro group reduction. However, the acidic conditions can readily hydrolyze the ester bond, making this method less suitable for this compound.

Transfer Hydrogenation : Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to high-pressure hydrogenation.

The expected product of a successful reduction would be Furan-2-yl 4-aminobenzoate.

Influence on Electron Density and Ester Reactivity

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry, acting through both the inductive (-I) and resonance (-M) effects. brainly.compearson.com When placed at the para position of the benzoate ring, its effects are maximized.

The strong electron withdrawal by the nitro group significantly reduces the electron density across the entire benzoate moiety. This has a critical effect on the reactivity of the ester carbonyl group. The withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack. brainly.com

This electronic effect directly translates to an increased rate of ester hydrolysis (saponification). Compared to unsubstituted Furan-2-yl benzoate or a derivative with an electron-donating group (like methoxy) at the para position, this compound will undergo base-catalyzed hydrolysis much more rapidly. emerginginvestigators.orgresearchgate.netsemanticscholar.org This relationship can be quantified using the Hammett equation, where the large positive sigma (σ) value for a para-nitro group (σₚ = +0.78) predicts a significant rate enhancement for reactions that are sensitive to the buildup of negative charge in the transition state, such as nucleophilic acyl substitution. semanticscholar.org

| Compound | para-Substituent (X) | Hammett Constant (σₚ) | Electronic Effect | Predicted Relative Rate of Hydrolysis |

|---|---|---|---|---|

| Furan-2-yl 4-methoxybenzoate | -OCH₃ | -0.27 | Electron-Donating | Slowest |

| Furan-2-yl benzoate | -H | 0.00 | Neutral | Intermediate |

| This compound | -NO₂ | +0.78 | Electron-Withdrawing | Fastest |

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical studies published that focus solely on the chemical compound “this compound.” Research employing quantum chemical calculations such as Density Functional Theory (DFT), HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and reaction pathway modeling has been conducted on various other furan derivatives. However, specific data and detailed research findings for this compound are not present in the accessible literature.

Therefore, it is not possible to provide a detailed article on the computational and theoretical studies of this compound that adheres to the strict requirement of focusing exclusively on this compound. Generating content for the requested outline would necessitate data that is not currently available in published research.

Computational and Theoretical Studies of Furan 2 Yl 4 Nitrobenzoate

Reaction Pathway Modeling and Transition State Characterization

Energy Profiles of Chemical Transformations

Computational chemistry serves as a powerful tool to investigate the potential chemical transformations of Furan-2-yl 4-nitrobenzoate (B1230335) by mapping out the energy profiles of various reaction pathways. While specific experimental studies on the reaction kinetics of this particular ester are not extensively documented in the cited literature, theoretical models can predict the feasibility and mechanisms of reactions such as hydrolysis or nucleophilic substitution.

For instance, the hydrolysis of the ester bond is a fundamental chemical transformation. A theoretical investigation of this process would involve calculating the energy of the reactants (Furan-2-yl 4-nitrobenzoate and water or hydroxide), the transition state, and the products (furan-2-ol and 4-nitrobenzoic acid). The energy difference between the reactants and the transition state determines the activation energy, a key parameter governing the reaction rate. Density Functional Theory (DFT) is a common method to compute these energy profiles.

Table 1: Representative Theoretical Energy Profile Data for Ester Hydrolysis

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15 to +25 |

| Products | -5 to -10 |

Note: The values in this table are illustrative and represent typical ranges for ester hydrolysis calculated using computational methods. The exact values for this compound would require specific calculations.

Furthermore, the furan (B31954) and nitro-substituted benzene (B151609) rings are susceptible to various reactions. For example, the furan ring can undergo electrophilic substitution or cycloaddition reactions. researchgate.net The nitro group on the benzene ring is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. nih.gov Computational modeling can elucidate the preferred sites for such reactions and the associated energy barriers, providing a comprehensive picture of the molecule's reactivity.

Intermolecular Interactions and Solid-State Characteristics (from a theoretical perspective)

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions. Theoretical studies can dissect these forces, providing insights that complement experimental crystallographic data.

Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize these weak interactions. QTAIM analysis can identify bond critical points between the hydrogen and oxygen atoms, providing evidence for a hydrogen bonding interaction. NBO analysis can quantify the charge transfer from the oxygen lone pair to the antibonding orbital of the C-H bond, indicating the strength of the interaction. nih.govresearchgate.net

Table 2: Typical Parameters for C-H···O Hydrogen Bonds from Theoretical Calculations

| Interaction | H···O Distance (Å) | C-H···O Angle (°) | Interaction Energy (kcal/mol) |

| C-H(furan)···O(nitro) | 2.2 - 2.6 | 140 - 170 | -1.0 to -3.0 |

| C-H(benzene)···O(carbonyl) | 2.3 - 2.7 | 130 - 160 | -0.5 to -2.5 |

Note: These values are representative and derived from computational studies of similar organic molecules.

The planar aromatic rings of the furan and 4-nitrobenzoate moieties make π-π stacking interactions a crucial factor in the solid-state architecture of this compound. researchgate.net These interactions, arising from the overlap of π-orbitals, can be either face-to-face or offset (slip-stacked). chemrxiv.org The presence of the electron-withdrawing nitro group can influence the nature of these interactions, often favoring offset stacking to minimize electrostatic repulsion. researchgate.net

Computational energy decomposition analysis can be used to quantify the contributions of electrostatic, dispersion, and exchange-repulsion forces to the total stacking energy. chemrxiv.org Such analyses provide a nuanced understanding of why certain stacking motifs are preferred. The centroid-to-centroid distance and the interplanar angle are key geometric parameters used to describe these interactions. researchgate.net

Table 3: Representative Geometrical Parameters for π-π Stacking in Nitroaromatic Compounds

| Stacking Type | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) |

| Parallel-displaced | 3.5 - 4.0 | < 10 |

| T-shaped | 4.5 - 5.5 | ~90 |

Note: The data represents typical values observed in computational and crystallographic studies of aromatic compounds.

Computational methods play a vital role in validating and refining experimental crystallographic data. Geometric optimization of the this compound molecule using DFT or other high-level ab initio methods can provide a theoretical structure in the gas phase. Comparison of the bond lengths, bond angles, and dihedral angles of this optimized structure with those obtained from X-ray crystallography can help to identify any unusual geometric features that may be due to crystal packing forces.

Discrepancies between the calculated gas-phase conformation and the experimental solid-state structure can often be attributed to the influence of the intermolecular interactions discussed previously. Periodic boundary condition calculations, which simulate an infinite crystal lattice, can be used to theoretically model the solid state and provide a more direct comparison with experimental data.

Solvent Effects on Reactivity and Conformation (Theoretical Studies)

The conformation and reactivity of this compound can be significantly influenced by the solvent environment. researchgate.net Theoretical studies can model these effects using either implicit or explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for assessing how the polarity of the solvent affects the conformational preferences of the molecule.

For this compound, a key conformational variable is the dihedral angle between the furan ring, the ester group, and the nitrobenzene (B124822) ring. In polar solvents, conformations with a larger dipole moment may be stabilized. researchgate.net

Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. rsc.org For example, in protic solvents like methanol (B129727) or water, hydrogen bonding to the oxygen atoms of the ester and nitro groups could influence the electronic structure and, consequently, the reactivity of the molecule. qu.edu.qa

Table 4: Illustrative Calculated Dipole Moments in Different Solvents

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | ~4.5 - 5.5 |

| Chloroform | 4.8 | ~5.0 - 6.0 |

| Methanol | 32.7 | ~5.5 - 6.5 |

| Water | 80.1 | ~6.0 - 7.0 |

Note: These are hypothetical values to illustrate the expected trend of increasing dipole moment with increasing solvent polarity for a polar molecule like this compound.

Applications of Furan 2 Yl 4 Nitrobenzoate in Advanced Organic Synthesis

Utilization as a Precursor for Natural Product Synthesis

There is no available research data detailing the use of Furan-2-yl 4-nitrobenzoate (B1230335) as a direct precursor in the total synthesis of natural products.

Role in the Construction of Complex Heterocyclic Systems

Scientific literature does not currently describe specific methodologies or reaction schemes where Furan-2-yl 4-nitrobenzoate is employed for the construction of complex heterocyclic systems.

Application in Stereocontrolled Transformations

There are no documented applications of this compound in stereocontrolled transformations, such as asymmetric catalysis or diastereoselective reactions.

Building Block for Polycyclic Aromatic and Furan-Containing Architectures

Information on the use of this compound as a building block for the synthesis of polycyclic aromatic hydrocarbons or complex furan-containing architectures is not present in the available scientific literature.

Exploration in Material Science through Structural Modification

There is no current research exploring the modification of the this compound scaffold for applications in material science, including the development of non-linear optical (NLO) materials.

Catalytic Applications or as a Ligand Component

The potential for this compound to act as a catalyst or as a component of a ligand in catalytic systems has not been investigated in the available research.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Furan-2-yl 4-nitrobenzoate (B1230335) in solution. Both ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) and the 4-nitrophenyl rings. The protons on the 4-nitrophenyl group typically appear as a characteristic AA'BB' system, consisting of two doublets in the downfield region (around 8.3 ppm) due to the strong electron-withdrawing effect of the nitro group. rsc.orgchemicalbook.com The furan ring protons are expected to appear as three distinct signals, often multiplets, with chemical shifts characteristic of their positions relative to the oxygen atom and the ester linkage. Specifically, the proton at position 5 (H5) would be the most downfield, followed by H3 and H4.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Key resonances would include the carbonyl carbon of the ester group (around 164 ppm), carbons of the 4-nitrophenyl ring (with the carbon attached to the nitro group being highly deshielded), and the carbons of the furan ring. rsc.org The chemical shifts confirm the carbon skeleton and the presence of different electronic environments within the molecule.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Furan-2-yl 4-nitrobenzoate

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Furan H3 | ¹H | ~6.6 | dd | J₃,₄ ≈ 3.5, J₃,₅ ≈ 0.8 |

| Furan H4 | ¹H | ~6.5 | dd | J₄,₃ ≈ 3.5, J₄,₅ ≈ 1.8 |

| Furan H5 | ¹H | ~7.7 | dd | J₅,₄ ≈ 1.8, J₅,₃ ≈ 0.8 |

| Nitrobenzoate H2'/H6' | ¹H | ~8.3 | d | J ≈ 9.0 |

| Nitrobenzoate H3'/H5' | ¹H | ~8.1 | d | J ≈ 9.0 |

| Furan C2 | ¹³C | ~145 | s | - |

| Furan C3 | ¹³C | ~112 | s | - |

| Furan C4 | ¹³C | ~110 | s | - |

| Furan C5 | ¹³C | ~120 | s | - |

| Ester C=O | ¹³C | ~164 | s | - |

| Nitrobenzoate C1' | ¹³C | ~135 | s | - |

| Nitrobenzoate C2'/C6' | ¹³C | ~131 | s | - |

| Nitrobenzoate C3'/C5' | ¹³C | ~123 | s | - |

| Nitrobenzoate C4' | ¹³C | ~151 | s | - |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum provides a molecular fingerprint, confirming the successful synthesis of the ester.

Key vibrational bands include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1720-1740 cm⁻¹. rsc.org

NO₂ Stretches: Two distinct and strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, found around 1525 cm⁻¹ and 1348 cm⁻¹, respectively. rsc.org

C-O Stretches: Bands associated with the C-O stretching of the ester linkage and the furan ring's C-O-C ether bond, typically observed in the 1300-1000 cm⁻¹ region. researchgate.net

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region, indicative of the benzene (B151609) and furan rings. rsc.org

Aromatic C-H Stretches: Signals appearing above 3000 cm⁻¹.

This technique is also valuable for monitoring the progress of the esterification reaction, for instance, by observing the disappearance of the broad O-H stretch from the carboxylic acid starting material and the appearance of the strong C=O ester band.

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1720 - 1740 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1515 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic Rings (C=C) | Stretch | 1450 - 1600 | Medium |

| Ester & Furan (C-O) | Stretch | 1000 - 1300 | Strong |

| Aromatic & Furan (C-H) | Stretch | 3000 - 3150 | Medium |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₁H₇NO₅, with high accuracy.

Upon electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The primary cleavage occurs at the ester linkage, leading to two major diagnostic fragment ions:

4-Nitrobenzoyl cation: A prominent peak at a mass-to-charge ratio (m/z) of 150, corresponding to the [O₂NC₆H₄CO]⁺ fragment. This is a common and stable fragment for 4-nitrobenzoate esters. chemicalbook.comresearchgate.net

Furan-2-yloxy radical cation or related fragments: Fragmentation can also lead to ions derived from the furan moiety, such as the furoyl cation at m/z 95 or the furan radical cation at m/z 68. core.ac.uk

Analysis of these fragments confirms the connectivity of the 4-nitrobenzoyl and furan-2-yl groups through the ester bond.

Interactive Table 3: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| Molecular Ion [M]⁺ | [C₁₁H₇NO₅]⁺ | 233.03 |

| 4-Nitrobenzoyl Cation | [O₂NC₆H₄CO]⁺ | 150.01 |

| Furoyl Cation | [C₄H₃OCO]⁺ | 95.01 |

| Furan Radical Cation | [C₄H₄O]⁺ | 68.02 |

| Nitrophenyl Cation | [O₂NC₆H₄]⁺ | 122.02 |

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination

Single Crystal X-ray Diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of this compound in the solid state. This method provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Based on analyses of analogous structures like methyl 4-nitrobenzoate researchgate.net and other aromatic esters nih.govnih.gov, several structural features are anticipated:

Planarity: The 4-nitrophenyl group is expected to be largely planar. researchgate.net

Dihedral Angles: A noticeable dihedral angle is expected between the plane of the benzene ring and the plane of the ester group (-COO-). A similar twist may exist relative to the furan ring. researchgate.netnih.gov

Intermolecular Interactions: The crystal packing is likely governed by weak intermolecular forces. These may include C-H···O hydrogen bonds involving the oxygen atoms of the nitro and carbonyl groups, as well as π-π stacking interactions between the aromatic furan and nitrophenyl rings of adjacent molecules. mdpi.com

Modern computational chemistry allows for the theoretical modeling of molecular structures, which can be correlated with experimental X-ray diffraction data. Methods like Density Functional Theory (DFT) or semi-empirical methods can be used to perform geometry optimization of the this compound molecule in the gas phase. researchgate.netglobalresearchonline.net

Studies on similar molecules, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, have shown excellent agreement between crystallographic data and structures optimized using computational Hamiltonians. mdpi.com Such correlations are valuable for:

Validating the experimental structure.

Understanding the influence of crystal packing forces on the molecular conformation by comparing the solid-state structure with the calculated gas-phase (single molecule) structure.

Predicting structural parameters for molecules where high-quality crystals are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of light corresponding to the promotion of electrons to higher energy orbitals. shu.ac.uk The molecule contains multiple chromophores—the furan ring, the nitro-substituted benzene ring, and the carbonyl group—which give rise to a complex spectrum.

The expected electronic transitions include:

π → π* Transitions: These high-intensity absorptions are associated with the conjugated π-systems of the furan and 4-nitrophenyl rings. globalresearchonline.netlibretexts.org The extended conjugation across the entire molecule can lead to bathochromic (red) shifts compared to the individual chromophores.

n → π* Transitions: These lower-intensity absorptions involve the promotion of non-bonding electrons (from the oxygen atoms of the nitro and carbonyl groups) to anti-bonding π* orbitals. youtube.com The n → π* transition of the nitro group is a prominent feature in the UV spectra of nitroaromatic compounds.

The presence of the electron-donating furan ring connected to the electron-withdrawing 4-nitrobenzoate system via the ester bridge may also facilitate intramolecular charge transfer (ICT) transitions, which can be sensitive to solvent polarity. tanta.edu.eg

Interactive Table 4: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Chromophore | Expected Wavelength Region (nm) |

| π → π | π bonding → π anti-bonding | Furan & Nitrophenyl Rings | 250 - 350 |

| n → π | n non-bonding → π anti-bonding | C=O (Carbonyl) | 280 - 320 |

| n → π | n non-bonding → π anti-bonding | NO₂ (Nitro) | 300 - 400 |

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of chiral furan-2-yl esters is a significant area of research due to the prevalence of the furan (B31954) motif in biologically active compounds. Future work on Furan-2-yl 4-nitrobenzoate (B1230335) could focus on developing enantioselective synthetic methods.

One promising approach is the use of chiral catalysts to control the stereochemistry of the esterification reaction. While traditional esterification methods are well-established, the development of catalytic asymmetric variants for furan-based esters remains an area with potential for growth. Research could explore the use of chiral N-heterocyclic carbenes (NHCs) or chiral phosphoric acids to catalyze the enantioselective acylation of a prochiral precursor.

Another avenue involves the kinetic resolution of a racemic mixture of a chiral furanol with 4-nitrobenzoyl chloride. This could be achieved using chiral acyl transfer reagents or enzyme-catalyzed processes. Lipases, for instance, are known to exhibit high enantioselectivity in the acylation and deacylation of a wide range of substrates. The development of a lipase-catalyzed kinetic resolution for the synthesis of enantiopure Furan-2-yl 4-nitrobenzoate would be a valuable contribution to the field of biocatalysis.

| Potential Asymmetric Synthetic Strategy | Catalyst/Reagent Type | Key Principle |

| Enantioselective acylation | Chiral N-heterocyclic carbenes (NHCs), Chiral phosphoric acids | Catalytic asymmetric transformation of a prochiral starting material. |

| Kinetic resolution | Chiral acyl transfer reagents, Lipases | Enantioselective reaction of one enantiomer in a racemic mixture, leaving the other unreacted. |

Exploration of Photochemical Transformations

The presence of a nitroaromatic group in this compound suggests a rich and largely unexplored photochemistry. Nitroaromatic compounds are known to undergo a variety of photochemical reactions, including photoreduction, photoisomerization, and photocleavage.

Irradiation of this compound with UV light could lead to the reduction of the nitro group to a nitroso, hydroxylamino, or even an amino group, depending on the reaction conditions and the presence of a hydrogen donor. These transformations would provide access to a range of novel furan derivatives with different electronic properties.

Furthermore, the furan ring itself is photoactive. netsci-journal.com Upon direct or sensitized irradiation, furans can undergo [2+2] cycloadditions, isomerizations to cyclopropenyl aldehydes or ketones, or react with singlet oxygen. netsci-journal.com The interplay between the photochemistry of the nitrobenzoate and furan moieties could lead to novel and unexpected transformations. For instance, intramolecular energy transfer from the excited nitrobenzoate to the furan ring could open up unique reaction pathways not accessible by direct excitation of the furan.

Investigation of this compound in Organometallic Catalysis

Furan derivatives are versatile ligands and substrates in organometallic catalysis. mdpi.comrsc.orgnih.gov The furan ring in this compound can coordinate to a metal center through its oxygen atom or its π-system, and the ester functionality provides an additional coordination site.

A key area for future research is the use of this compound as a ligand in cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, acs.org Heck, mdpi.comnih.gov and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds. nih.gov The development of novel furan-based ligands derived from this compound could lead to catalysts with improved activity, selectivity, and substrate scope. The electronic properties of the ligand could be fine-tuned by modifying the nitro group, thereby influencing the catalytic cycle.

Additionally, the furan ring itself can participate in catalytic transformations. For instance, palladium-catalyzed C-H activation of the furan ring followed by coupling with various partners would provide a direct method for the functionalization of the molecule. rsc.orgresearchgate.net The directing effect of the ester group could be exploited to achieve high regioselectivity in these reactions.

| Catalytic Application | Metal Catalyst | Potential Transformation |

| Cross-coupling ligand | Palladium, Nickel, Copper | Suzuki, Heck, Sonogashira, and C-N cross-coupling reactions. nih.gov |

| C-H functionalization substrate | Palladium, Rhodium, Iridium | Direct arylation, alkenylation, or alkylation of the furan ring. |

| Ring-opening reactions | Ruthenium, Molybdenum | Synthesis of linear unsaturated compounds. |

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry, utilizing microreactors, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. acs.orgrsc.orgmicroreactiontechnology.comresearchgate.net The synthesis of this compound and its subsequent transformations could be significantly advanced by the adoption of continuous flow technologies.

The esterification of 2-furoic acid, a likely precursor, could be performed efficiently and safely in a heated flow reactor, potentially with a solid-supported acid catalyst to simplify purification. rsc.orgconicet.gov.armdpi.comresearchgate.netresearchgate.net Nitration reactions, which are often highly exothermic and can be hazardous in batch, are particularly well-suited to the controlled environment of a microreactor. acs.orgresearchgate.net A continuous nitration of a suitable precursor would offer a safer and more reproducible route to nitroaromatic compounds.

Furthermore, the photochemical transformations and organometallic reactions discussed above could be implemented in flow. Photochemical flow reactors allow for precise control over irradiation time and light intensity, leading to higher selectivity and yields. Continuous flow systems for organometallic catalysis can improve catalyst stability and facilitate catalyst recycling.

Computational Design of Next-Generation Analogues for Specific Reactivities

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the reactivity of molecules. arxiv.orgmdpi.comresearchgate.netnih.govyoutube.comacs.org In the context of this compound, computational studies can provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms. researchgate.net

Future research should employ DFT calculations to explore the ground and excited state properties of this compound. This would aid in predicting the most likely pathways for photochemical reactions and understanding the electronic factors that govern its reactivity in organometallic catalysis. For example, calculations of the HOMO and LUMO energies can provide information about the molecule's electron-donating and -accepting capabilities. mdpi.com

Moreover, computational methods can be used for the in silico design of next-generation analogues with tailored properties. nih.govacs.orgmdpi.comrsc.org By systematically modifying the substituents on both the furan and the benzoate (B1203000) rings, it would be possible to design molecules with specific photochemical properties, enhanced catalytic activity as ligands, or optimized electronic characteristics for materials science applications. This predictive approach can guide synthetic efforts, saving time and resources.

Q & A

Q. Basic Research Focus

- FT-IR : Confirms ester C=O stretch (~1720 cm⁻¹) and nitro group asymmetry (~1520 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include furan β-protons (δ 6.5–7.2 ppm) and nitrobenzoate carbonyl (δ 165–168 ppm) .

- XRD : Single-crystal analysis resolves molecular packing; however, crystallization challenges are common due to nitro group polarity .

How can DFT calculations predict the reactivity of this compound in nucleophilic substitutions?

Q. Advanced Research Focus

- Electrostatic potential maps : Identify electron-deficient regions (e.g., nitro group) as targets for nucleophilic attack.

- Transition state modeling : Predicts activation energies for ester hydrolysis or ring-opening reactions. For example, B3LYP/6-311++G(d,p) basis sets model nitro group stabilization effects .

Limitation : Experimental validation is critical, as solvent effects and steric hindrance may deviate from computational predictions .

What stability challenges arise when storing this compound?

Q. Intermediate Research Focus

- Thermal degradation : Decomposition initiates at 120°C, forming nitroso byproducts. Store at <25°C under inert atmosphere .

- Photoreactivity : Nitro groups promote UV-induced radical formation; amber glass containers are recommended .

Contradiction : Stability data are incomplete, with conflicting reports on moisture sensitivity. Accelerated aging studies (40°C/75% RH) are advised for long-term storage protocols .

How do microbial pathways degrade this compound in environmental systems?

Q. Advanced Research Focus

- Pseudomonas putida TW3 homologs : Enzymes like PnbA (nitroreductase) reduce the nitro group to hydroxylamine, followed by PnbB (lyase) cleavage to protocatechuate .

- Anaerobic pathways : Clostridium spp. mediate reductive defuranization, releasing 4-nitrobenzoate and furan diols.

Methodological Note : Metabolite tracking via LC-MS/MS is essential to confirm pathway intermediates .

What role does this compound play in pharmaceutical intermediate synthesis?

Q. Intermediate Research Focus

- Prodrug design : The nitro group serves as a bioreducible moiety in targeted drug delivery systems. For example, analogs like 2-diethylaminoethyl 4-nitrobenzoate are precursors to anesthetics (e.g., procaine) .

- Biodistribution studies : Radiolabeled (¹⁴C) derivatives track metabolic activation in vivo .

How do nitro group electronic effects influence furan ring reactivity in cross-coupling reactions?

Q. Advanced Research Focus

- Electron-withdrawing effects : The nitro group deactivates the furan ring, reducing Suzuki-Miyaura coupling yields. Strategies include using Pd/XPhos catalysts at elevated temperatures (110°C) .

- Computational insights : Hammett constants (σₚ = 0.78) quantify electronic contributions to reaction barriers .

What toxicological assessments are critical for handling this compound?

Q. Intermediate Research Focus

- Acute toxicity : LD₅₀ values (oral, rat) are unconfirmed, but structural analogs suggest moderate toxicity (300–500 mg/kg). Use ALARA principles .

- Carcinogenicity : Nitroaromatics may exhibit mutagenic potential. Follow IARC guidelines for handling (Group 2B classification suspected) .

Data Gap : No OECD-compliant ecotoxicity studies exist; prioritize aquatic toxicity testing for lab disposal compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.